molecular formula C10H12BrNO4S2 B383266 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 496778-02-0

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B383266
CAS No.: 496778-02-0
M. Wt: 354.2g/mol
InChI Key: YALGRHPGPRVWRS-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid , reflecting its substituents and functional groups. The molecular formula is C₁₀H₁₂BrNO₄S₂ , with a molecular weight of 354.24 g/mol .

Structural Features:
  • Piperidine ring : A six-membered saturated nitrogen heterocycle.
  • Sulfonyl group (-SO₂-) : Bridges the piperidine and thiophene rings.
  • 5-Bromothiophene : A five-membered aromatic ring with a bromine atom at the 5-position.
  • Carboxylic acid (-COOH) : Located at the 4-position of the piperidine ring.
Key Identifiers:
Property Value Source
SMILES C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Br PubChem
InChI Key YALGRHPGPRVWRS-UHFFFAOYSA-N PubChem
CAS Registry 496778-02-0 Multiple

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains limited, analogous sulfonylated piperidines exhibit characteristic infrared (IR) peaks for sulfonyl (1150–1350 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹) groups. Nuclear magnetic resonance (NMR) spectra typically show signals for the piperidine protons (δ 1.5–3.5 ppm), thiophene aromatic protons (δ 6.8–7.5 ppm), and the carboxylic acid proton (δ 12–13 ppm).

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4S2/c11-8-1-2-9(17-8)18(15,16)12-5-3-7(4-6-12)10(13)14/h1-2,7H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALGRHPGPRVWRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid

The patent describes the reduction of 4-pyridinecarboxylic acid to 4-piperidinecarboxylic acid using palladium-on-carbon (Pd/C) under hydrogen gas. Key parameters include:

ParameterValue RangeOptimal Condition
Catalyst Loading0.01–0.05 wt% Pd/C0.05 wt% Pd/C
Temperature90–100°C95°C
Hydrogen Pressure4–5 MPa5 MPa
Reaction Time3–4 hours3.5 hours
Yield>95%96.89%

This method avoids the use of Raney nickel, which requires higher pressures (≥10 MPa) and poses safety risks due to pyrophoric properties. Post-hydrogenation processing involves vacuum distillation to remove 50% of the aqueous solvent, followed by methanol-induced crystallization at 10°C to isolate the product.

Hazard CategoryPrecautionary Measures
Skin/Eye IrritationWear nitrile gloves, goggles, and face shields
Respiratory ExposureUse fume hoods or respirators
Environmental HazardsAvoid release into waterways
Fire RisksStore away from ignition sources

Notably, the sulfonation step likely involves exothermic reactions, necessitating temperature control to prevent runaway conditions.

Yield Optimization and Challenges

Catalytic Efficiency in Hydrogenation

The patent reports yields exceeding 95% for 4-piperidinecarboxylic acid when using Pd/C at 5 MPa and 95°C. Comparative studies with Raney nickel show Pd/C’s superiority in reducing energy consumption and minimizing salt waste during neutralization.

Sulfonation Side Reactions

Competing reactions during sulfonation—such as over-sulfonation or oxidation of the thiophene ring—could reduce yields. Strategies to mitigate these include:

  • Low-Temperature Reactions: Maintaining 0–5°C during sulfonyl chloride formation.

  • Stoichiometric Control: Using a slight excess of sulfonyl chloride (1.1 equiv) to ensure complete piperidine conversion.

Analytical Characterization

Critical quality control metrics for the final compound include:

ParameterMethodExpected Value
PurityHPLC≥95% (Area normalization)
Melting PointDifferential Scanning Calorimetry>300°C
Molecular WeightMass Spectrometry354.24 g/mol

The supplier-specified molecular formula C10H12BrNO4S2\text{C}_{10}\text{H}_{12}\text{BrNO}_4\text{S}_2 aligns with theoretical calculations.

Industrial-Scale Feasibility

Scaling the hydrogenation step requires addressing:

  • Catalyst Recovery: Pd/C can be filtered and reused, reducing costs.

  • Solvent Recycling: Methanol from crystallization steps may be distilled and reused.

Patent data demonstrates successful scale-up to 100 kg batches of 4-piperidinecarboxylic acid with consistent yields >96% .

Chemical Reactions Analysis

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted thiophene derivatives.

Mechanism of Action

The mechanism of action of 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (496778-02-0) 5-Bromothiophene-2-sulfonyl C₁₀H₁₂BrNO₄S₂ 354.24 High steric hindrance; strong electron-withdrawing effects due to Br and sulfonyl group.
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (697258-72-3) 3,5-Dimethylisoxazole-4-sulfonyl C₁₁H₁₆N₂O₅S 288.32 Lower hydrophobicity (logP: -0.194); potential for hydrogen bonding due to isoxazole nitrogen .
1-[(2,5-Dibromophenyl)sulfonyl]piperidine-4-carboxylic acid (727718-12-9) 2,5-Dibromophenylsulfonyl C₁₂H₁₂Br₂NO₄S 449.15 Enhanced steric bulk and lipophilicity; dual bromine atoms increase halogen bonding potential.
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid (1858250-07-3) 2-Fluorobenzylsulfonyl C₁₃H₁₆FNO₄S 301.33 Moderate electron-withdrawing effects from fluorine; improved metabolic stability compared to brominated analogs.
1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid (N/A) 4-Chlorophenylsulfonyl C₁₂H₁₄ClNO₄S 307.76 Balanced lipophilicity (Cl substituent); common in protease inhibitor scaffolds.

Key Findings and Analysis

Dimethylisoxazole derivatives exhibit lower hydrophobicity (logP: -0.194), favoring aqueous solubility and CNS permeability .

Steric Considerations :

  • The dibromophenyl analog (449.15 g/mol) has higher steric bulk, which may limit membrane permeability but improve selectivity for large binding pockets .
  • Fluorobenzyl and methylbenzyl derivatives ( ) show reduced steric hindrance, making them suitable for fragment-based drug discovery.

Biological Relevance :

  • Brominated thiophene and chlorophenyl analogs are prevalent in antiviral and anticancer agents due to their ability to disrupt protein-protein interactions .
  • The discontinued status of the target compound ( ) contrasts with the commercial availability of methylbenzyl and fluorobenzyl derivatives, suggesting scalability challenges in its synthesis.

Synthetic Accessibility: Anthraquinone-based sulfonylpiperidines (e.g., compound 29 in ) require multi-step synthesis with BBr₃ demethylation, whereas simpler analogs (e.g., ethoxycarbonyl derivatives in ) are synthesized via one-pot reactions.

Biological Activity

1-[(5-Bromothien-2-yl)sulfonyl]piperidine-4-carboxylic acid (CAS No. 496778-02-0) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for various pharmacological properties, and a bromothiophene moiety that may enhance its bioactivity. Research into its biological effects is crucial for understanding its potential therapeutic applications.

  • Molecular Formula : C10_{10}H12_{12}BrNO4_4S2_2
  • Molecular Weight : 354.24 g/mol
  • IUPAC Name : 1-(5-bromothiophen-2-yl)sulfonylpiperidine-4-carboxylic acid

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The sulfonamide group is particularly noted for its role in enzyme inhibition, which can be leveraged in therapeutic contexts.

Antibacterial Activity

Research has indicated that compounds with similar structures exhibit significant antibacterial properties. For example, studies have shown that piperidine derivatives can effectively inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the sulfonamide moiety may contribute to this activity by interfering with bacterial enzyme functions.

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated strong inhibitory effects on these enzymes, suggesting potential applications in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease and urinary infections.

Anticancer Potential

The compound's structure suggests it may possess anticancer properties. Similar piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The bromothiophene component could enhance these effects through mechanisms involving reactive oxygen species (ROS) generation or modulation of signaling pathways related to cell proliferation.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activity of piperidine derivatives, including those structurally related to this compound:

  • Antibacterial Evaluation :
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Moderate to strong activity against Salmonella Typhi, Escherichia coli, and Pseudomonas aeruginosa was observed, with minimum inhibitory concentrations (MICs) determined for each strain.
  • Enzyme Inhibition Studies :
    • Targets : Acetylcholinesterase (AChE) and urease.
    • Findings : Significant inhibition was noted, particularly with urease, indicating potential for treating urinary tract infections.
  • Anticancer Activity :
    • Cell Lines Tested : Various cancer cell lines were treated with the compound.
    • Outcomes : Induction of apoptosis was confirmed through flow cytometry analysis, suggesting a promising avenue for cancer therapy development.

Comparative Analysis

To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives:

Compound NameAntibacterial ActivityAChE InhibitionAnticancer Activity
This compoundModerate to StrongStrongInduces Apoptosis
Piperidine Derivative AStrongModerateWeak
Piperidine Derivative BWeakStrongModerate

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